molecular formula C14H9BrN2O2 B2914013 7-bromo-2-phenyl-1H-benzimidazole-5-carboxylic acid CAS No. 1507524-69-7

7-bromo-2-phenyl-1H-benzimidazole-5-carboxylic acid

Cat. No. B2914013
CAS RN: 1507524-69-7
M. Wt: 317.142
InChI Key: KIIKLJQKFMQDCI-UHFFFAOYSA-N
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Description

“7-bromo-2-phenyl-1H-benzimidazole-5-carboxylic acid” is a unique chemical compound. Its empirical formula is C8H5BrN2O2 and it has a molecular weight of 241.04 . It is part of a collection of unique chemicals provided by Sigma-Aldrich . Benzimidazole, a core structure in this compound, is known for its broad range of chemical and biological properties .


Synthesis Analysis

Benzimidazoles can be synthesized through a one-pot procedure that involves the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . This process employs formic acid, iron powder, and NH4Cl to reduce the nitro group and effect the imidazole cyclization . Another method involves the use of various o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization .


Molecular Structure Analysis

The molecular structure of “7-bromo-2-phenyl-1H-benzimidazole-5-carboxylic acid” is characterized by the presence of a benzimidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a carboxylic acid group and a phenyl group .


Chemical Reactions Analysis

Benzimidazoles, including “7-bromo-2-phenyl-1H-benzimidazole-5-carboxylic acid”, can undergo a variety of chemical reactions. For instance, they can participate in copper (II)-catalyzed oxidative cross-coupling reactions with anilines, primary alkyl amines, and sodium azide . This reaction sequence involves C-H functionalization, transimination, ortho-selective amination, and cyclization .

Scientific Research Applications

Anticancer Activity

Benzimidazole derivatives, including 7-bromo-2-phenyl-1H-benzimidazole-5-carboxylic acid, have been studied extensively for their potential as anticancer agents . The presence of certain groups on the benzimidazole scaffold, such as a methyl group at the 5(6)-position, can significantly influence the anticancer activity . These compounds have shown significant anticancer activity on human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines .

Antimicrobial Activity

Benzimidazole compounds have demonstrated potent antimicrobial activity . The presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) can cause a significant increase in this activity . Some benzimidazole derivatives have shown moderate activity against various bacteria and fungi .

Antifungal Activity

Some benzimidazole derivatives have been designed and synthesized as a new class of antifungal agents . These compounds target specific fungal proteins, inhibiting their function and thus preventing the growth and proliferation of the fungi .

Antiviral Activity

Benzimidazole derivatives have also been explored for their antiviral properties . Their structure, which is similar to the nucleotides found in the human body, allows them to interact easily with biopolymers, making them potential candidates for antiviral drugs .

Anti-inflammatory Activity

Benzimidazole compounds have been found to possess anti-inflammatory properties . This makes them potential candidates for the development of new drugs to treat conditions characterized by inflammation .

Analgesic Activity

Benzimidazole derivatives have been studied for their analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain relief medications .

Antiparasitic Activity

Benzimidazole compounds have shown potential as antiparasitic agents . They have been found to inhibit various enzymes involved in the life cycle of parasites, making them potential candidates for the treatment of parasitic infections .

Antidiabetic Activity

Benzimidazole derivatives have also been studied for their potential antidiabetic properties . They have been found to inhibit various enzymes involved in glucose metabolism, making them potential candidates for the treatment of diabetes .

properties

IUPAC Name

7-bromo-2-phenyl-3H-benzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O2/c15-10-6-9(14(18)19)7-11-12(10)17-13(16-11)8-4-2-1-3-5-8/h1-7H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIKLJQKFMQDCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-2-phenyl-1H-benzimidazole-5-carboxylic acid

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